,1,1-Trifluoro-4-phenylbutan-2-one (also known as PFB) serves as a versatile building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the trifluoromethyl group (CF3). The trifluoromethyl group introduces unique electronic and steric properties, making PFB a valuable precursor for various organic molecules. Studies have shown its application in the synthesis of:
The unique properties of PFB have led to its exploration in medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential in:
PFB's specific properties, including its boiling point and refractive index, have potential applications in material science:
1,1,1-Trifluoro-4-phenylbutan-2-one is an organic compound characterized by the molecular formula and a molecular weight of approximately 202.18 g/mol. This compound features a trifluoromethyl group attached to a phenylbutanone structure, making it notable for its unique chemical properties. It appears as a liquid with a boiling point of 208 °C and a density of 1.197 g/cm³ at 4 °C . The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.
Further research is required to elucidate its specific biological effects and mechanisms.
The synthesis of 1,1,1-trifluoro-4-phenylbutan-2-one can be achieved through various methods:
1,1,1-Trifluoro-4-phenylbutan-2-one has several applications across different fields:
Several compounds share structural similarities with 1,1,1-trifluoro-4-phenylbutan-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,1-Difluoroacetone | Contains two fluorine atoms; used in organic synthesis. | |
Trifluoroacetophenone | Similar aromatic structure; used in pharmaceuticals. | |
2-Trifluoromethylbenzaldehyde | Contains a trifluoromethyl group; exhibits unique reactivity. |
The uniqueness of 1,1,1-trifluoro-4-phenylbutan-2-one lies in its combination of a trifluoromethyl group and a phenylbutanone backbone. This configuration enhances its reactivity profile compared to similar compounds and opens avenues for diverse applications in both medicinal chemistry and materials science. Additionally, the presence of three fluorine atoms contributes significantly to its physical properties and potential biological activities.
Irritant